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Compound of Interest

Compound Name:

4,5,6,7-tetrahydro-1H-

pyrazolo[3,4-c]pyridine

hydrochloride

CAS No.: 1187830-90-5

Cat. No.: B1426005

Get Quote

Introduction & Therapeutic Rationale
Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for hydrolyzing cyclic

adenosine monophosphate (cAMP) in immune cells (neutrophils, macrophages, T-cells) and

the CNS. Inhibition of PDE4 elevates intracellular cAMP, activating Protein Kinase A (PKA) and

downregulating pro-inflammatory cytokines (TNF-

, IL-17, IFN-

).

While first-generation inhibitors (e.g., Rolipram) failed due to emetic side effects, and second-

generation drugs (Roflumilast, Apremilast) are successful but dose-limited, the pyrazolo[3,4-

c]pyridine scaffold represents a "third-wave" chemotype. Its fused bicyclic system mimics the

adenine core of cAMP, allowing for precise ATP-competitive binding while offering vectors to

engage the distinct "Q-pockets" of PDE4 isoforms (PDE4B/D), potentially separating efficacy

from emesis.
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Mechanism of Action
The following diagram illustrates the signal transduction pathway and the intervention point of

pyrazolo[3,4-c]pyridine inhibitors.
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Figure 1: cAMP signaling pathway showing the locus of PDE4 inhibition. Blocking PDE4

prevents cAMP degradation, sustaining PKA activation and anti-inflammatory signaling.

Chemical Synthesis Strategy: Vectorial
Functionalization
To optimize potency and selectivity, a Vectorial Functionalization strategy is recommended.

This approach utilizes a core scaffold (5-chloro-1H-pyrazolo[3,4-c]pyridine) that allows
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independent modification at three key positions (N1, C3, C5) to map the PDE4 active site.

Protocol 1: Synthesis of the Core and Library
Generation
Core Scaffold: 5-chloro-1H-pyrazolo[3,4-c]pyridine Key Reference:Bedwell et al., RSC Adv.,

2023 [1][1]

Step-by-Step Methodology:
N1-Functionalization (Solvent Exposed Region):

Reagents: Alkyl halide (R-X), Cs₂CO₃, DMF.

Procedure: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in DMF. Add 2.0 eq Cs₂CO₃ and

1.1 eq alkyl halide. Stir at RT for 12h.

Rationale: The N1 substituent often projects into the solvent-accessible region; bulky

groups here (e.g., cyclopentyl) can improve metabolic stability and cellular permeability.

C3-Functionalization (Hydrophobic Clamp):

Method: Tandem C-H Borylation / Suzuki-Miyaura Coupling.

Reagents: [Ir(COD)OMe]₂, dtbpy, B₂pin₂, followed by Aryl-Br, Pd(dppf)Cl₂, K₂CO₃.

Procedure:

1. Borylation: React substrate with B₂pin₂ (1.1 eq) and Ir-catalyst (3 mol%) in MTBE at

80°C (microwave) to generate the C3-boronate.

2. Coupling: Add Aryl-Bromide (Ar-Br), Pd catalyst, and base directly to the reaction

vessel. Heat to 100°C.

Rationale: The C3 position is critical for occupying the hydrophobic pocket near the active

site. Aryl or heteroaryl groups (e.g., thiophene, furan) are preferred.

C5-Functionalization (Q-Pocket Interaction):
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Method: Buchwald-Hartwig Amination.

Reagents: Amine (R-NH₂), Pd₂(dba)₃, Xantphos, NaOtBu, Toluene.

Procedure: React the 5-chloro intermediate with the desired amine at 100°C under inert

atmosphere.

Rationale: The C5 position allows interaction with the glutamine/hydrophobic clamp region.

Introduction of amino-linked heterocycles often enhances potency.
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Figure 2: Modular synthesis cascade allowing rapid SAR exploration at N1, C3, and C5

positions.

In Vitro Pharmacology: Enzymatic Screening
The primary screen utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assay. This homogeneous method is robust against autofluorescence from library

compounds.

Protocol 2: HTRF Competitive cAMP Assay
Principle: The assay measures the displacement of a fluorescently labeled cAMP tracer

(cAMP-d2) from an anti-cAMP-Cryptate antibody by native cAMP.

High PDE4 Activity: cAMP is hydrolyzed

Tracer binds Antibody

High FRET Signal.

PDE4 Inhibition: cAMP is preserved
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Competes with Tracer

Low FRET Signal.

Materials:

Recombinant Human PDE4B1 or PDE4D2 (BPS Bioscience).

cAMP-d2 and Anti-cAMP-Eu-Cryptate (Cisbio/Revvity).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% BSA.

Workflow:

Preparation: Dilute compounds in DMSO (final assay concentration <1% DMSO).

Enzyme Mix: Dispense 5 µL of PDE4 enzyme (0.1 units/well) into a 384-well low-volume

white plate.

Inhibitor: Add 2.5 µL of test compound. Incubate 15 min at RT.

Substrate: Add 2.5 µL of cAMP substrate (at

concentration, typically 10-40 nM). Incubate 60 min at RT.

Detection: Add 5 µL cAMP-d2 + 5 µL Anti-cAMP-Cryptate.

Read: Incubate 1h. Read on an HTRF-compatible reader (e.g., EnVision). Calculate HTRF

Ratio (665nm/620nm).

Data Analysis: Calculate % Inhibition using the formula:

Note: In this competitive format, "Max Ratio" is the enzyme-free control (tracer bound), and
"Min Ratio" is the fully active enzyme control (tracer displaced).

Cellular Validation: Anti-Inflammatory Potency[4][5]
Compounds with IC₅₀ < 100 nM in the enzymatic assay should be advanced to cellular models.

The gold standard is Lipopolysaccharide (LPS)-induced TNF-
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release in human Peripheral Blood Mononuclear Cells (PBMCs).

Protocol 3: PBMC TNF- Release Assay
Objective: Verify that the inhibitor can penetrate the cell membrane and inhibit PDE4 in a

physiological context.

Workflow:

Cell Isolation: Isolate PBMCs from fresh heparinized human blood using Ficoll-Paque

density gradient centrifugation. Resuspend in RPMI 1640 + 10% FBS.

Plating: Seed 100,000 cells/well in 96-well plates.

Treatment: Add test compounds (serial dilution) and incubate for 1 hour at 37°C, 5% CO₂.

Control: Rolipram (10 µM) as a positive control.

Stimulation: Add LPS (final conc. 10-100 ng/mL) to induce TNF-

production. Incubate for 18–24 hours.

Quantification: Harvest supernatant. Measure TNF-

levels using a standard ELISA or HTRF cytokine kit.

Analysis: Plot log[Inhibitor] vs. % TNF-

Inhibition to determine cellular IC₅₀.

SAR Summary & Optimization Guide
Based on current literature [1, 2] and patent data, the following Structure-Activity Relationship

(SAR) trends are established for the pyrazolo[3,4-c]pyridine core:
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Position Preferred Substituent Mechanistic Insight

N1 (R1) Cyclopentyl, Isopropyl, Ethyl

Occupies a solvent-exposed

hydrophobic pocket. Bulky

cycloalkyls often improve

potency and metabolic stability

(preventing N-dealkylation).

C3 (R2)
Aryl, Heteroaryl (e.g., 3-

Thienyl, Phenyl)

Critical for

-stacking interactions within

the active site. Electron-rich

heterocycles (thiophene) are

often superior to phenyl.

C5 (R3)
Amino-linked heterocycles,

Amides

This vector points towards the

solvent interface/Q-pocket.

Amides or secondary amines

here can form H-bonds with

key residues (e.g., Gln369 in

PDE4D).

Core Pyrazolo[3,4-c]pyridine

The [3,4-c] isomer provides

optimal geometry for the N1

and C3 substituents to mimic

the cAMP adenine ring.

Tofimilast (Reference): Note that Tofimilast utilizes a fused triazolo-ring system built on the

pyrazolo[3,4-c]pyridine core, effectively locking the N1/C7 conformation. This highlights the

scaffold's versatility for further cyclization.

Screening Cascade
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Figure 3: Integrated screening cascade from synthesis to in vivo validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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